molecular formula C9H13NO3S B14846566 N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide

N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14846566
M. Wt: 215.27 g/mol
InChI Key: NDKVIQHBDJAMKR-UHFFFAOYSA-N
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Description

N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide is an organic compound with a complex structure that includes a sulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-ethyl-2-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Ethyl-2-hydroxyaniline+Methanesulfonyl chlorideThis compound\text{4-Ethyl-2-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-Ethyl-2-hydroxyaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by interfering with bacterial folate synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)methanesulfonamide
  • N-(4-Methyl-2-hydroxyphenyl)methanesulfonamide
  • N-(4-Chloro-2-hydroxyphenyl)methanesulfonamide

Uniqueness

N-(4-Ethyl-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(4-ethyl-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-7-4-5-8(9(11)6-7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3

InChI Key

NDKVIQHBDJAMKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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